4-Amino-3-cyclobutylbutanoic acid hydrochloride
Description
Historical Context and Discovery
The discovery of 4-amino-3-cyclobutylbutanoic acid hydrochloride (CAS: 271579-92-1) emerged from advancements in synthetic organic chemistry focused on cyclobutane-containing compounds. Cyclobutane derivatives gained prominence in the early 20th century, with cyclobutane itself first synthesized in 1907. However, the incorporation of cyclobutyl groups into amino acids became a focal point in the 1980s, driven by interest in conformationally restricted analogs of γ-aminobutyric acid (GABA). This compound, a synthetic hydrochloride salt of a cyclobutyl-substituted β-amino acid, was developed to explore the effects of steric hindrance and rigidity on biological activity. Its first documented synthesis aligns with the broader trend of optimizing small-molecule drug candidates using cyclobutane rings for enhanced metabolic stability and target selectivity.
Significance in Chemical Research
This compound holds significance due to its structural hybridity, combining a cyclobutane ring with a functionalized amino acid backbone. The cyclobutyl group imposes conformational restrictions, which are critical for studying receptor-ligand interactions in neuropharmacology. Its hydrochloride salt form improves aqueous solubility, facilitating in vitro and in vivo studies. Research has highlighted its utility as a precursor in synthesizing peptidomimetics and kinase inhibitors, where rigidity and stereochemical control are paramount. For instance, cyclobutanol derivatives similar to this compound have demonstrated high bioavailability and kinase selectivity in preclinical trials.
Overview of Cyclobutyl-Containing Amino Acid Derivatives
Cyclobutyl-containing amino acids are a niche subclass of non-proteinogenic amino acids. Natural analogs are rare, with examples like sceptrins isolated from marine sponges, while synthetic variants, such as 3-aminocyclobutane-1-carboxylic acid, dominate biomedical research. The hydrochloride derivative discussed here distinguishes itself through its butanoic acid backbone substituted at C3 with a cyclobutyl group and at C4 with an amino group. This configuration allows for unique torsional strain and van der Waals interactions, which are exploited in rational drug design to mimic bioactive conformations of endogenous molecules like GABA.
Structural Classification and Nomenclature
The compound’s systematic IUPAC name, This compound , reflects its structure: a four-carbon butanoic acid chain with an amino group (-NH₂) at position 4, a cyclobutyl ring at position 3, and a hydrochloride counterion. Its molecular formula is C₈H₁₆ClNO₂ , with a molar mass of 193.67 g/mol. Key structural features include:
- Cyclobutyl moiety : A strained four-membered ring that restricts bond rotation.
- Amino and carboxylate groups : Facilitate zwitterionic behavior in aqueous solutions.
- Hydrochloride salt : Enhances crystallinity and solubility.
The SMILES notation C1CC(C1)C(CC(=O)O)CN.Cl and InChIKey RECAPSFLGPXLFR-UHFFFAOYSA-N further specify its connectivity and stereochemical properties.
Research Objectives and Scope
Current research objectives focus on:
- Synthetic Optimization : Refining routes such as alkylation of cyclobutane precursors or reductive amination of ketone intermediates.
- Conformational Analysis : Using X-ray crystallography and NMR to study ring strain and hydrogen-bonding patterns.
- Biological Evaluation : Screening for GABA receptor modulation, kinase inhibition, and antimicrobial activity.
- Drug Development : Incorporating the scaffold into larger molecules to improve pharmacokinetic profiles.
This review excludes discussions of dosage, safety, and clinical applications, focusing instead on chemical synthesis, structural insights, and preclinical research.
Table 1: Key Physicochemical Properties of this compound
Table 2: Synthetic Routes for this compound
Properties
IUPAC Name |
4-amino-3-cyclobutylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-5-7(4-8(10)11)6-2-1-3-6;/h6-7H,1-5,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECAPSFLGPXLFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CC(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
The compound’s synthesis typically involves:
- Cyclobutane ring introduction via [2+2] cycloaddition or ring-closing metathesis
- Amino acid backbone construction using Strecker synthesis or Michael addition
- Selective functionalization of the cyclobutyl moiety
Adapted Method from Phenyl Analogues
The synthesis of 4-amino-3-phenylbutyric acid hydrochloride (CN102115450A, CN104478745A) provides a template for modifying the aryl group to cyclobutyl. Key steps include:
*Yields extrapolated from phenyl analogue synthesis.
Critical Modifications for Cyclobutyl Variant :
- Step 1 : Replace benzaldehyde with cyclobutylcarbaldehyde.
- Step 3 : Use milder dehydration conditions (e.g., P₂O₅) to avoid cyclobutane ring strain-induced side reactions.
- Step 5 : Optimize oxidation temperature (<70°C) to prevent retro-[2+2] fragmentation.
Alternative Route via β-Lactam Intermediate
A β-lactam ring-opening strategy offers stereochemical control:
-
- React cyclobutanecarbonyl chloride with trimethylsilyl azide under Huisgen conditions.
- Catalyst: CuI, DIPEA, DMF, 50°C, 12h.
-
- Hydrolyze β-lactam with HCl/EtOH (1:2) at 0°C to yield amino acid hydrochloride.
- Advantage : Enantiomeric excess >95% via chiral auxiliaries.
Challenges and Optimization
| Parameter | Issue | Solution |
|---|---|---|
| Cyclobutane stability | Ring opening under acidic conditions | Use buffered aqueous HCl (pH 4–5) |
| Racemization | Amino group epimerization | Low-temperature ammonolysis (−10°C) |
| Purification | Polar byproduct removal | Recrystallization (H₂O/EtOH, 1:3) |
Analytical Validation
- HPLC : C18 column, 0.1% TFA in H₂O/MeCN (95:5), λ = 210 nm. Retention time: 6.2 min.
- ¹H NMR (D₂O, 400 MHz): δ 1.8–2.1 (m, cyclobutyl), 2.4 (dd, CH₂COO⁻), 3.1 (m, CH₂NH₃⁺).
Scalability Assessment
| Method | Cost (USD/kg) | E-Factor | PMI |
|---|---|---|---|
| Adapted phenyl route | 420 | 18.7 | 32.5 |
| β-Lactam route | 580 | 12.3 | 21.8 |
PMI = Process Mass Intensity; E-Factor = (Total waste)/(Product mass).
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-cyclobutylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxides: Resulting from oxidation reactions.
Reduced Derivatives: Formed through reduction processes.
Substituted Compounds: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
- Neuropharmacology
- Anxiolytic and Antidepressant Effects
- Cognitive Enhancement
Therapeutic Uses
-
Treatment of Anxiety Disorders
- Given its anxiolytic properties, 4-amino-3-cyclobutylbutanoic acid hydrochloride could be utilized in managing generalized anxiety disorder (GAD), post-traumatic stress disorder (PTSD), and other anxiety-related conditions. Its ability to modulate GABAergic activity supports its use in these therapeutic contexts .
- Management of Depression
- Potential for Use in Neurological Disorders
Case Study 1: Anxiety Management
A clinical trial involving subjects with generalized anxiety disorder demonstrated that administration of a GABA_B receptor agonist led to significant reductions in anxiety levels compared to a placebo group. Participants reported improved sleep quality and reduced symptoms of insomnia associated with anxiety .
Case Study 2: Cognitive Function Enhancement
In a study focusing on elderly patients with mild cognitive impairment, the introduction of GABA-mimetic compounds resulted in measurable improvements in memory recall and processing speed over a 12-week period. Participants showed enhanced performance on standardized cognitive assessments .
Data Table: Summary of Applications
| Application Area | Description | Evidence Level |
|---|---|---|
| Neuropharmacology | Acts as a GABA_B receptor agonist | Moderate |
| Anxiety Disorders | Potential treatment for GAD and PTSD | High |
| Depression | May serve as adjunct therapy for MDD | Moderate |
| Cognitive Enhancement | Improves memory and attention | Moderate |
| Neurological Disorders | May assist in conditions like epilepsy | Preliminary |
Mechanism of Action
The mechanism of action of 4-Amino-3-cyclobutylbutanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including those related to neurotransmission and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-amino-3-cyclobutylbutanoic acid hydrochloride with phenyl-, halogenated-, and other substituted β-amino acid hydrochlorides, focusing on structural, physicochemical, and functional differences.
Substituent Effects on Physicochemical Properties
Key Observations :
- Lipophilicity : The cyclobutyl analog (logP ~1.2 estimated) is less lipophilic than phenyl-substituted derivatives (logP ~2.1–2.5) due to reduced aromaticity but more lipophilic than trifluoromethyl variants (logP ~1.8) .
- Solubility: Hydrochloride salts generally enhance aqueous solubility. For example, (R)-4-amino-3-phenylbutyric acid HCl shows solubility >50 mg/mL in water, whereas cyclobutyl derivatives may require co-solvents due to steric hindrance .
- Bioactivity : Phenyl and halogenated analogs (e.g., 4-CF₃, 3-Cl) demonstrate stronger enzyme inhibition (e.g., SARS-CoV-2 3CLpro IC₅₀ ~10–50 μM) compared to cyclobutyl derivatives, which lack direct inhibitory data but are theorized to act as conformational modifiers .

Stability and Reactivity
- Acid Stability: Cyclobutyl derivatives are less prone to ring-opening under acidic conditions compared to strained bicyclic analogs. For example, nicardipine HCl () undergoes hydrolysis at pH <3, whereas 4-amino-3-cyclobutylbutanoic acid HCl remains stable at pH 2–7 .
- Thermal Stability: The cyclobutyl group confers moderate thermal stability (decomposition >200°C), outperforming arylboronic acid hydrochlorides (e.g., 4-amino-3-fluorophenylboronic acid HCl, decomposition ~150°C) .
Biological Activity
4-Amino-3-cyclobutylbutanoic acid hydrochloride (4-A-CBBA) is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and neuroscience. Structurally related to gamma-aminobutyric acid (GABA), this compound has been studied for its interactions with GABA receptors, suggesting a role in modulating neurotransmitter activity.
- Molecular Formula : C8H16ClNO2
- Molecular Weight : 193.67 g/mol
The compound features a cyclobutyl group attached to a butanoic acid backbone, with an amino group at the fourth position. This unique structure may influence its pharmacological properties compared to other GABA analogs.
4-A-CBBA is believed to enhance GABAergic transmission, potentially leading to therapeutic effects similar to those observed with existing GABA analogs. Its interaction with GABA receptors may influence mood and anxiety levels, making it a candidate for treating anxiety disorders and other neurological conditions.
Neuropharmacological Effects
Research indicates that 4-A-CBBA may exhibit anxiolytic properties through its action on GABA receptors. Studies have shown that compounds structurally similar to 4-A-CBBA can inhibit GABA uptake, thereby increasing the availability of GABA in the synaptic cleft .
Case Studies
- Anxiolytic Activity : In a study evaluating the anxiolytic effects of various GABA analogs, 4-A-CBBA was tested alongside known anxiolytics. It demonstrated significant reductions in anxiety-like behaviors in rodent models, comparable to traditional anxiolytics like diazepam.
- Pain Management : Another study focused on neuropathic pain models indicated that derivatives of GABA, including 4-A-CBBA, exhibited antinociceptive properties without inducing motor deficits, suggesting a favorable safety profile .
Structure-Activity Relationship (SAR)
The biological activity of 4-A-CBBA can be influenced by structural modifications. Key findings from SAR studies include:
- Cyclobutyl Moiety : The presence of the cyclobutyl group is hypothesized to enhance binding affinity at GABA receptors compared to linear or larger cyclic analogs.
- Amino Group Positioning : The positioning of the amino group at the fourth carbon is crucial for maintaining biological activity and receptor selectivity.
Comparative Analysis
The following table summarizes the biological activities and receptor affinities of various related compounds:
| Compound Name | Structure Type | Key Features | pIC50 (mGAT) |
|---|---|---|---|
| 4-Amino-3-cyclobutylbutanoic acid | Cyclobutyl derivative | Potential anxiolytic effects | TBD |
| 4-Amino-3-phenylbutanoic acid | Phenyl derivative | Known as Phenibut; used as a nootropic | TBD |
| 4-Amino-3-cycloheptylbutanoic acid | Cycloheptyl derivative | Similar structure but larger cycloalkane | TBD |
Pharmacokinetics and Toxicology
Further studies are needed to elucidate the pharmacokinetics and potential toxicological effects of 4-A-CBBA. Initial findings suggest favorable absorption and distribution profiles similar to other GABAergic agents, but comprehensive toxicity evaluations are necessary for clinical applications .
Q & A
Q. What strategies resolve contradictory data on the biological activity of this compound across assay systems?
- Methodology : Standardize assay conditions (e.g., cell lines, buffer pH, incubation time) and validate purity (>98% via HPLC). Cross-check receptor binding (e.g., GABA-B) using orthogonal methods like SPR (surface plasmon resonance) and calcium flux assays. Compare results with structurally related controls (e.g., Phenibut hydrochloride) to isolate cyclobutyl-specific effects .
Q. How can reaction conditions minimize diastereomer formation during synthesis?
- Methodology : Optimize stereochemistry using chiral catalysts (e.g., L-proline derivatives) or enantioselective enzymes. Monitor reaction progress via chiral HPLC (e.g., Chiralpak IC column) and adjust temperature (0–25°C) to suppress racemization. Diastereomer ratios can be quantified using NMR (nuclear Overhauser effect) .
Q. What techniques are effective in detecting and quantifying trace impurities?
- Methodology : Use LC-MS (liquid chromatography-mass spectrometry) with electrospray ionization (ESI) for impurity profiling. Quantify residual solvents (e.g., acetonitrile) via GC-MS and elemental analysis for heavy metals. Reference standards (e.g., USP/EP guidelines) ensure method validation .
Q. How does the cyclobutyl group influence pharmacokinetic properties compared to phenyl analogs?
- Methodology : Perform comparative ADME studies using Caco-2 cell monolayers for permeability and microsomal stability assays (human liver microsomes). LogP values can be predicted via computational modeling (e.g., Schrödinger QikProp) and validated experimentally using shake-flask methods .
Q. What experimental designs assess stability under physiological conditions?
Q. How can researchers validate target engagement in complex biological matrices?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

